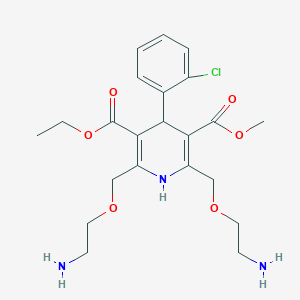
Bis(aminoethoxy) Amlodipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(aminoethoxy) Amlodipine is a useful research compound. Its molecular formula is C22H30ClN3O6 and its molecular weight is 467.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive Properties
Bis(aminoethoxy) amlodipine retains the pharmacological properties of amlodipine, making it effective in lowering blood pressure. It acts by inhibiting calcium influx into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced peripheral resistance.
Table 1: Comparison of Amlodipine and this compound
| Property | Amlodipine | This compound |
|---|---|---|
| Mechanism of Action | Calcium channel blocker | Calcium channel blocker |
| Primary Use | Hypertension, Angina | Hypertension, Angina |
| Bioavailability | ~64% | TBD |
| Half-life | 30-50 hours | TBD |
Formulation Development
Recent studies have demonstrated the utility of this compound in combination formulations. For instance, it has been incorporated into fixed-dose combinations with other antihypertensive agents like bisoprolol and enalapril to enhance therapeutic efficacy while minimizing side effects.
Case Study: Combination Therapy
A study conducted by Logoyda (2020) developed a high-performance liquid chromatography (HPLC) method for analyzing this compound in combination with bisoprolol and enalapril. The method showed high accuracy and precision, indicating its potential for quality control in pharmaceutical preparations .
Skin Care Formulations
Emerging research suggests that this compound may also have applications in dermatology, particularly in topical formulations aimed at improving skin hydration and elasticity. Its ability to modulate calcium signaling could be beneficial in formulations targeting skin aging.
Table 2: Potential Cosmetic Formulations
| Ingredient | Function | Application Area |
|---|---|---|
| This compound | Moisturizer | Anti-aging creams |
| Hyaluronic Acid | Hydration | Serums |
| Peptides | Skin repair | Anti-wrinkle products |
Stability Testing
The stability of this compound is crucial for its application in pharmaceuticals. Recent advancements in HPLC methods have allowed for the effective monitoring of its stability under various conditions.
Case Study: HPLC Method Development
A recent study validated an HPLC method specifically for this compound, demonstrating its stability over time when stored under recommended conditions. The method provided reliable data on degradation products, which is essential for ensuring product safety and efficacy .
Propiedades
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYCUURXPBYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111401 |
Source


|
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721958-74-3 |
Source


|
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













